molecular formula C9H9F3S B2829064 1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol CAS No. 1038981-74-6

1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol

Cat. No.: B2829064
CAS No.: 1038981-74-6
M. Wt: 206.23
InChI Key: HLNVZONSYDSVSN-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol (CAS: Not explicitly provided; molecular formula: C₁₀H₉F₃S, molecular weight: 226.24 g/mol) is a fluorinated aromatic thiol characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the meta position and a thiol (-SH) functional group on the adjacent ethane chain .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3S/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNVZONSYDSVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H2O2, KMnO4), reducing agents (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

Major products formed from these reactions include disulfides, sulfonic acids, and substituted phenyl compounds, depending on the type of reaction and reagents used .

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiol group can form covalent bonds with specific proteins or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on substituents, functional groups, and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Data Source
1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol C₁₀H₉F₃S 226.24 -CF₃ (meta), -SH
1-(3-Fluoro-4-methylphenyl)ethane-1-thiol C₉H₁₁FS 170.25 -F (meta), -CH₃ (para), -SH
1-[3-(Trifluoromethyl)phenyl]-2-(trifluoromethylthio)ethanol C₁₀H₈F₆OS 290.23 -CF₃ (meta), -S-CF₃, -OH
1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine C₉H₈F₅N 237.16 -CHF₂ (meta), -CF₃, -NH₂

Key Differences and Implications

Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound increases lipophilicity and electron-withdrawing effects compared to the fluoro (-F) and methyl (-CH₃) groups in 1-(3-Fluoro-4-methylphenyl)ethane-1-thiol . This enhances resistance to oxidative degradation but may reduce solubility in polar solvents. Replacement of the -SH group with -OH (as in the ethanol analog) or -NH₂ (in the amine derivative) alters reactivity: thiols are more nucleophilic and acidic than alcohols or amines, but the -CF₃ group may lower thiol acidity by destabilizing the conjugate base .

Functional Group Diversity: The ethanol derivative (C₁₀H₈F₆OS) introduces a hydroxyl (-OH) and an additional -S-CF₃ group, increasing molecular weight and steric bulk. This could hinder binding in biological systems compared to the simpler thiol .

Synthetic and Stability Considerations :

  • The discontinued status of 1-(3-Fluoro-4-methylphenyl)ethane-1-thiol may indicate challenges in synthesis or stability, possibly due to the electron-donating methyl group accelerating oxidation of the -SH group.
  • The target compound’s -CF₃ group likely improves stability against metabolic degradation, a trait advantageous in drug design .

Computational and Experimental Insights

  • Docking Studies : Tools like AutoDock Vina () could predict binding affinities of the target compound in biological systems, leveraging its -CF₃ group for hydrophobic interactions.

Biological Activity

1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol is a compound of increasing interest due to its unique structural properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring and a thiol (sulfhydryl) group, which significantly influences its chemical behavior and biological interactions. Its molecular formula is C9H9F3SC_9H_9F_3S.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity , facilitating better penetration through cell membranes. The thiol group can form covalent bonds with specific proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and potential anticancer activities .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties, particularly against drug-resistant bacterial strains. This suggests its potential utility in developing new antimicrobial agents. The mechanism behind this activity may involve the inhibition of critical bacterial enzymes or disruption of cell membrane integrity.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against various bacterial strains, including resistant strains. The compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
  • Biotransformation Research : Another study utilized recombinant E. coli to biotransform related compounds into valuable derivatives. The findings suggested that the compound could serve as a chiral building block in synthesizing neuroprotective agents, showcasing its versatility in medicinal chemistry applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeatureNotable Biological Activity
1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-oneKetone instead of thiolModerate antibacterial activity
3-(Trifluoromethyl)phenyl isocyanateIsocyanate groupUsed in synthesis but less bioactive
2-Trifluoromethylbenzyl mercaptanThiol groupExhibits some antimicrobial properties

The presence of both the trifluoromethyl and thiol functionalities in this compound provides distinct reactivity and biological activity not observed in other similar compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol, and how are intermediates characterized?

  • Methodology : The compound is synthesized via nucleophilic substitution or thiolation reactions. For example, intermediates like 1-[3-(Trifluoromethyl)phenyl]ethanone can be converted to the thiol derivative using Lawesson’s reagent or hydrogen sulfide under controlled conditions. Characterization relies on ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and purity . Phase change data (e.g., boiling points under reduced pressure) and mass spectrometry (MS) further validate structural integrity .

Q. What analytical techniques are essential for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹⁹F NMR is critical for identifying trifluoromethyl group environments, while ¹H/¹³C NMR resolves aromatic and aliphatic proton signals .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS confirms molecular weight and fragmentation patterns .
  • Phase Change Analysis : Reduced-pressure boiling points and melting points are compared with literature data to assess purity .

Advanced Research Questions

Q. How can computational docking predict the binding interactions of this compound with biological targets?

  • Methodology : Use AutoDock Vina for molecular docking. Prepare the ligand (thiol derivative) and target protein (e.g., enzyme active sites) in PDBQT format. Run multi-threaded docking simulations with exhaustiveness ≥8 to sample conformational space. Validate results by comparing computed binding affinities with experimental IC₅₀ values. Note: AutoDock Vina’s scoring function may require calibration for fluorinated ligands .

Q. How can conflicting NMR data for structurally similar intermediates be resolved?

  • Methodology : Contradictions in spectral assignments (e.g., overlapping signals in trifluoromethylated analogs) can be addressed via:

  • 2D NMR Techniques : HSQC and HMBC to correlate ¹H-¹³C couplings and resolve aromatic substitution patterns .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data .

Q. What strategies optimize the synthesis yield of this compound under varying reaction conditions?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or transition-metal catalysts for thiolation efficiency .
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to minimize side reactions.
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate conversion and optimize reaction time .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in substitution reactions?

  • Methodology :

  • Hammett Studies : Correlate substituent constants (σₘ) with reaction rates for para/meta-trifluoromethyl analogs.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Q. What are the best practices for stabilizing reactive thiol intermediates during synthesis?

  • Methodology :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation.
  • Protecting Groups : Introduce tert-butylthio or acetyl groups temporarily, followed by deprotection with ammonium hydroxide .

Data Contradiction Analysis

Q. How to address discrepancies between computational docking predictions and experimental binding assays?

  • Methodology :

  • Ensemble Docking : Dock multiple protein conformations (e.g., from MD simulations) to account for flexibility.
  • Binding Free Energy Calculations : Use MM-PBSA/GBSA to refine AutoDock Vina scores .
  • Experimental Cross-Validation : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding thermodynamics .

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